![molecular formula C12H21NO4 B1323241 2-((Tert-butoxycarbonyl)amino)-3-cyclobutylpropanoic acid CAS No. 565456-75-9](/img/structure/B1323241.png)
2-((Tert-butoxycarbonyl)amino)-3-cyclobutylpropanoic acid
Overview
Description
The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis, particularly for N-protected amino acids . The compound you’re asking about is a Boc-protected amino acid with a cyclobutyl group attached.
Molecular Structure Analysis
The molecular structure of a Boc-protected amino acid typically includes a carbonyl group (C=O), an amino group (NH2), and a tert-butyl group (C(CH3)3) attached to the carbonyl carbon . The specific structure of “2-((Tert-butoxycarbonyl)amino)-3-cyclobutylpropanoic acid” would also include a cyclobutyl group.
Chemical Reactions Analysis
Boc-protected amino acids can participate in various chemical reactions. For instance, they have been used in dipeptide synthesis with commonly used coupling reagents . The Boc group can be removed under acidic conditions, revealing the protected amino group .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-((Tert-butoxycarbonyl)amino)-3-cyclobutylpropanoic acid” would depend on its specific structure. Boc-protected amino acids are generally stable under basic conditions but react under acidic conditions to remove the Boc group .
Scientific Research Applications
Photosensitive Peptide Synthesis
The compound can be incorporated into peptides to create photosensitive peptides. These peptides are interesting as building units in light-sensitive supramolecular systems, potentially leading to new smart drugs and materials. The ability to control peptide structures with light opens up new avenues for research and application .
Molecular Photoswitches
It serves as a precursor for diarylethene (DAE) amino acids, which are used in the preparation of photoactive molecules. DAE molecular photoswitches are incorporated into peptides, impacting their bioactivity and ability to self-assemble due to light-induced structural changes .
Recovery and Recycling
The compound’s derivatives, when used as ionic liquids, have shown potential in recovery and recycling applications. This could lead to more sustainable practices in chemical processes and reduce waste .
Optimization of Synthesis Processes
Studies have focused on optimizing the conditions for synthesizing Boc derivatives of amino acids, aiming to improve the yield and efficiency of the process. This has implications for industrial-scale production and cost-effectiveness .
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9(10(14)15)7-8-5-4-6-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKVEJHPQAZLCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90634979 | |
Record name | N-(tert-Butoxycarbonyl)-3-cyclobutylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90634979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Tert-butoxycarbonyl)amino)-3-cyclobutylpropanoic acid | |
CAS RN |
565456-75-9 | |
Record name | N-(tert-Butoxycarbonyl)-3-cyclobutylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90634979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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